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Executive Summary

Galidesivir (BCX4430) is a broad-spectrum investigational antiviral drug, developed as a
countermeasure against highly pathogenic RNA viruses. As an adenosine nucleoside analog,
its mechanism of action centers on the inhibition of the viral RNA-dependent RNA polymerase
(RdRp), a critical enzyme for the replication of many viruses.[1][2] Preclinical studies have
demonstrated its activity against a wide array of RNA viruses, including filoviruses, flaviviruses,
coronaviruses, and paramyxoviruses.[3] In various animal models, Galidesivir has shown
significant efficacy in improving survival and reducing viral load for infections such as Ebola,
Marburg, Zika, and Yellow Fever.[4] This document provides a comprehensive overview of the
preclinical data for Galidesivir hydrochloride, detailing its mechanism of action, in vitro and in
vivo efficacy, pharmacokinetic profile, and toxicology.

Mechanism of Action

Galidesivir is a prodrug that, upon entering host cells, is metabolized by cellular kinases into its
active triphosphate form (BCX4430-TP).[5] This active metabolite mimics the natural adenosine
triphosphate (ATP) nucleotide.[4] Viral RNA-dependent RNA polymerase (RdRp) enzymes
mistakenly incorporate BCX4430-TP into the nascent viral RNA strand.[4][6] This incorporation
leads to premature chain termination, thereby halting viral transcription and replication.[7]
Studies have shown that the active triphosphate form of Galidesivir has a preference for viral
RNA polymerase over host polymerases, which contributes to its therapeutic index.
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Caption: Mechanism of action of Galidesivir.
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In Vitro Antiviral Activity

Galidesivir has demonstrated broad-spectrum antiviral activity in cell culture assays against
more than 20 RNA viruses across nine different families. Its potency, measured by the half-
maximal effective concentration (EC50), varies depending on the virus and the cell line used,
with values typically in the low to mid-micromolar range.[8] Vero cells, in particular, are known
to inefficiently convert Galidesivir to its active form, which may result in higher EC50 values in

assays using this cell line.[9]
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Viral Family Virus Species Cell Line EC50 (uM) Reference
o Marburgvirus
Filoviridae HelLa 44-6.7
(MARV)
Ebolavirus
Hela 11.8 [10]
(EBOV)
Sudan virus
HelLa 3.4 [10]
(SUDV)
Coronaviridae MERS-CoV Vero E6 68.4 [10]
SARS-CoV Vero 76 57.7 [10]
o Yellow Fever
Flaviviridae i Vero 76 2.3 [10]
Virus (YFV)
Dengue Virus
Vero 76 32.8 [10]
(DENV)
Zika Virus (ZIKV)  Vero 76 15 [10]
Japanese
Encephalitis Vero 76 43.6 [10]
(JEV)
o Lassa Virus
Arenaviridae HelLa 43.0
(LASV)
Junin Virus
HelLa 42.2
(JUNV)
o Rift Valley Fever
Phenuiviridae i Vero 76 20.4
Virus (RVFV)
Orthomyxovirida Influenza A Virus
MDCK 10.7 [10]
e (IAV)
Paramyxoviridae  Nipah Virus (NiV) HelLa 41.9 [10]
Measles Virus
Vero 76 6.19 [10]
(MeV)
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Human

Picornaviridae Rhinovirus HelLa 3.4 [10]

(HRV)

Respiratory

Pneumoviridae Syncytial Virus MA104 11.0 [10]

(RSV)

In Vivo Efficacy in Animal Models

Galidesivir has demonstrated significant efficacy in various animal models of lethal viral

diseases, often showing greater potency than would be predicted by its in vitro activity alone.[3]

[10] Studies in mice, hamsters, and non-human primates (NHPs) have been crucial in

establishing its protective effects.

Filovirus (Ebola and Marburg) Efficacy

Marburg Virus (MARV): In cynomolgus macaques, Galidesivir provided 100% protection
against lethal MARYV infection when administered 24 or 48 hours post-infection.[11] In guinea
pig models, treatment initiated up to 72 hours after exposure to aerosolized virus also
conferred significant protection.

Ebola Virus (EBOV): In rhesus monkeys, a loading dose regimen of Galidesivir resulted in
100% survival when initiated 2 days post-infection and 67% survival when started on day 3.
[11][12] An earlier study showed 100% survival in rhesus macaques when treatment began
immediately after viral challenge.[12]

Flavivirus (Yellow Fever and Zika) Efficacy

Yellow Fever Virus (YFV): In a Syrian Golden Hamster model, Galidesivir treatment resulted
in 80-100% survival compared to 20-30% in placebo groups, even when treatment was
delayed up to 4 days post-infection.

Zika Virus (ZIKV): In rhesus macaques, Galidesivir was safe and effectively prevented or
rapidly reduced viral loads in blood and cerebrospinal fluid. Treatment initiated up to 72
hours post-infection was shown to be protective.[13]
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Other Viral Infections

o Rift Valley Fever Virus (RVFV): Galidesivir has shown pronounced efficacy in lethal infection
models of RVFV.[4]

e SARS-CoV-2: In a Syrian golden hamster model, Galidesivir treatment initiated 24 hours
prior to infection reduced lung pathology compared to untreated controls.[9]

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/27095300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8780270/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Typical In Vivo Efficacy Study Workflow

Animal Model Selection
(e.g., Rhesus Macaque)

Lethal Viral Challenge
(e.g., EBOV, MARYV, ZIKV)

Treatment Initiation
(Post-Infection)

Dosing Regimen
(Loading Dose +
Maintenance Doses)

Clinical Monitoring Biological Sampling
(Behavior, Weight) (Blood, CSF, Saliva, Urine)

Endpoint Analysis

Survival Rate Viral Load (Viremia)

Click to download full resolution via product page

Caption: Workflow for a typical preclinical efficacy study.
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Experimental Protocols
In Vitro Antiviral Assay (General Protocol)

e Cell Lines: Appropriate cell lines (e.g., HeLa, Vero, MDCK) are seeded in multi-well plates.

e Drug Preparation: Galidesivir hydrochloride is serially diluted to various concentrations.

« Infection: Cells are infected with the target virus at a specific multiplicity of infection (MOI).

o Treatment: The diluted drug is added to the cells before, during, or after infection.
 Incubation: Plates are incubated for a period sufficient for viral replication (e.g., 48-72 hours).

o Endpoint Measurement: Viral replication is quantified using methods such as plaque
reduction assays, quantitative PCR (qPCR) for viral RNA, or cytopathic effect (CPE)
inhibition assays. Cell viability is also assessed (e.g., using MTS or neutral red uptake
assays) to determine the 50% cytotoxic concentration (CC50).

o Data Analysis: The EC50 is calculated as the drug concentration that inhibits viral replication
by 50%. The Selectivity Index (SI = CC50/EC50) is determined to assess the therapeutic

window.

Non-Human Primate (NHP) Efficacy Study (Zika Virus
Example)
e Animal Model: Adult rhesus macaques are used.[13]

» Virus Challenge: Animals are challenged subcutaneously with a defined dose (e.g., 1x10"5
TCID50) of a pathogenic ZIKV isolate.[13]

o Treatment Groups: Animals are randomized into treatment and control groups. Treatment
groups receive Galidesivir via intramuscular (IM) injection at various time points post-
challenge (e.g., 90 minutes, 24h, 48h, 72h).[13]

o Dosing Regimen: A common strategy is a loading dose (e.g., 100 mg/kg twice daily) followed
by lower maintenance doses (e.g., 25 mg/kg twice daily) for a total duration of 9-11 days.[12]
[14]
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e Monitoring and Sampling: Animals are monitored daily for clinical signs of disease. Blood,
saliva, urine, and cerebrospinal fluid (CSF) are collected at regular intervals.[13][14]

» Endpoints: The primary endpoints are survival and viral load (viremia) in plasma, measured
by gPCR. Secondary endpoints include viral RNA levels in other bodily fluids and tissues.[13]

Pharmacokinetics and Toxicology
Pharmacokinetics

Human Phase 1 studies have provided key pharmacokinetic (PK) data. Following intramuscular
(IM) administration, Galidesivir is rapidly absorbed, with maximum plasma concentrations
(Tmax) typically observed within 15 minutes.[2] The plasma concentration profile is
characterized by an initial rapid distribution and clearance phase, followed by an extended
terminal elimination phase.[2][15] The terminal half-life (t¥2) after intravenous (IV) administration
was estimated to be a median of 114.5 hours.[2]

IM Administration IV Administration (5-

Parameter Reference
(0.3-10 mg/kg) 20 mg/kg)
Tmax (Time to Peak ] )
] ~15 minutes N/A (Infusion) [2]
Concentration)
Not accurately
Terminal Half-life (%) measured (short ~104 - 175 hours [2]
sampling)
Bioavailability (%F 84% (for 10 mg/k
y (%F) ( g/kg 100% 2]
vs. IV dose)
Renal Clearance 7.9-12.1L/h (after 7 o
Similar to IM [2]
(CLR) days)

Toxicology and Safety

Preclinical toxicology studies have been conducted in multiple species.

 In hamsters, toxicity was observed at a dose of 300 mg/kg/day administered
intraperitoneally, while 200 mg/kg/day was determined to be the maximum tolerated dose.[3]
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e Adose of 300 mg/kg/day was tolerated in mice when administered intramuscularly for 8
days.[3]

» Reproductive toxicology studies in pregnant rats and rabbits showed no evidence of embryo-
lethality, fetotoxicity, or teratogenicity at dosages up to 75 mg/kg/day in rats and 25

mg/kg/day in rabbits. These studies also confirmed that Galidesivir is effectively transferred
across the placenta.

e In Phase 1 human trials, both IM and IV formulations of Galidesivir were generally safe and
well-tolerated.[15]
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Caption: Galidesivir's preclinical development pathway.

Conclusion

The preclinical data for Galidesivir hydrochloride strongly support its profile as a broad-
spectrum antiviral agent with significant potential for treating life-threatening RNA viral
infections. Its mechanism as an RdRp inhibitor, coupled with demonstrated efficacy in gold-
standard animal models for diseases like Ebola and Marburg, underscores its importance as a

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b560183?utm_src=pdf-body-img
https://www.benchchem.com/product/b560183?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

medical countermeasure. The favorable safety and pharmacokinetic profiles observed in early

clinical trials provide a solid foundation for its continued development. Further clinical

investigation is warranted to establish its efficacy and safety in patient populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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